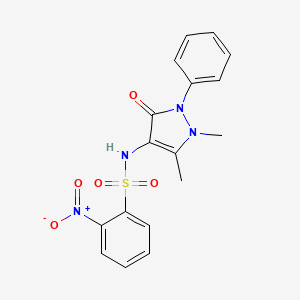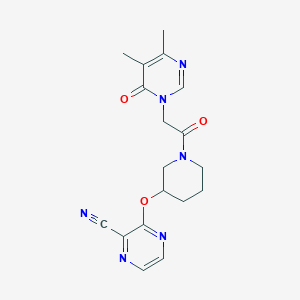
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is an organic molecule with interesting chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry
科学的研究の応用
Chemistry
The compound's unique structure makes it a subject of interest in synthetic chemistry for developing new reactions and understanding reaction mechanisms.
Biology
Due to its potential biological activity, researchers investigate its effects on cellular processes, enzyme activity, and possible therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to new drugs.
Industry
The compound's chemical properties may be leveraged in industrial applications such as materials science, including the development of new polymers or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step process:
Formation of Intermediate A: : The initial step involves the acylation of piperidin-3-yl with 4,5-dimethyl-6-oxopyrimidine under controlled conditions to yield the intermediate.
Coupling Reaction: : This intermediate is then coupled with pyrazine-2-carbonitrile through an etherification reaction to form the final compound.
Industrial Production Methods
Industrial production scales up these laboratory methods using optimized reaction conditions:
Large-scale Reactors: : Use of high-capacity reactors ensures uniform heating and mixing.
Purification: : Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially converting certain groups into more oxidized states.
Reduction: : Reduction reactions can alter the nitrogen-containing rings.
Substitution: : Various substitution reactions can occur at reactive sites, especially where functional groups are present.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum for hydrogenation reactions.
Major Products
Depending on the conditions, the products could include oxidized forms, reduced derivatives, or substituted analogs of the original compound.
作用機序
The compound exerts its effects through interactions with specific molecular targets. These interactions may involve:
Enzyme Inhibition: : Binding to enzymes and inhibiting their activity.
Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: : Affecting pathways involved in cellular metabolism and function.
類似化合物との比較
Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits unique features:
Specificity: : Higher specificity for certain biological targets.
Reactivity: : Enhanced reactivity due to its functional groups.
Similar Compounds
3-((1-Acetylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile: : A similar structure but lacks the dimethyl-oxopyrimidine moiety.
2-Cyano-3-(pyridin-3-yloxy)pyrazine: : Another related compound with a pyridine ring instead of the piperidine and pyrazine combination.
特性
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-13(2)22-11-24(18(12)26)10-16(25)23-7-3-4-14(9-23)27-17-15(8-19)20-5-6-21-17/h5-6,11,14H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRNWEKMPSIERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
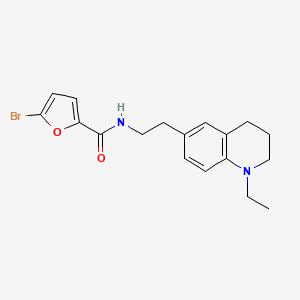
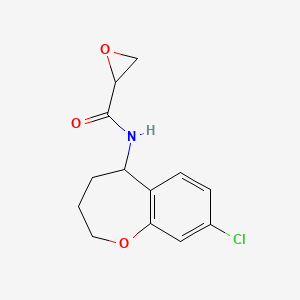
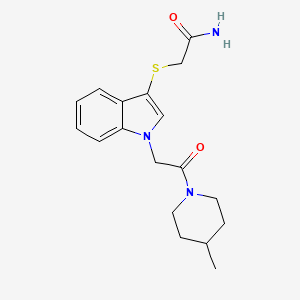
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)

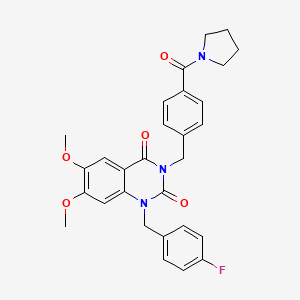
![1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2769010.png)
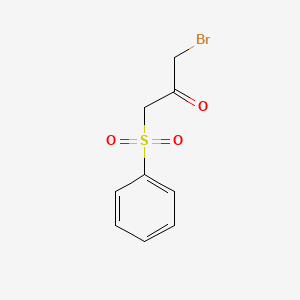
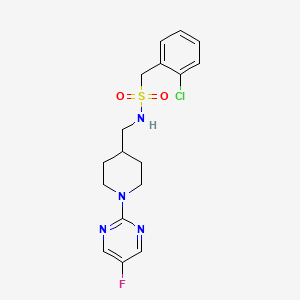
![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2769019.png)
